molecular formula C9H11BrN2O2 B13045109 (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid

(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid

Cat. No.: B13045109
M. Wt: 259.10 g/mol
InChI Key: CGEDBZFUEIBKHW-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid is a chiral amino acid derivative featuring a brominated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid typically involves the following steps:

    Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-3-methylpyridine.

    Formation of the Amino Acid Backbone: The brominated pyridine is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitro derivatives.

    Reduction: Reduction of the brominated pyridine ring can lead to the formation of dehalogenated products.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Oximes, nitro derivatives.

    Reduction: Dehalogenated pyridine derivatives.

    Substitution: Amino or thio-substituted pyridine derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used in the synthesis of complex heterocyclic structures.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions and receptor binding.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can enhance binding affinity through halogen bonding, while the amino acid moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • (3R)-3-Amino-3-(5-chloro-3-methylpyridin-2-YL)propanoic acid
  • (3R)-3-Amino-3-(5-fluoro-3-methylpyridin-2-YL)propanoic acid
  • (3R)-3-Amino-3-(5-iodo-3-methylpyridin-2-YL)propanoic acid

Comparison:

  • Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) affects the compound’s reactivity and binding properties. Bromine, being larger and more polarizable, can form stronger halogen bonds compared to chlorine and fluorine.
  • Reactivity: The brominated compound may undergo substitution reactions more readily than its chlorinated or fluorinated counterparts due to the weaker carbon-bromine bond.

This detailed article provides a comprehensive overview of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

(3R)-3-amino-3-(5-bromo-3-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H11BrN2O2/c1-5-2-6(10)4-12-9(5)7(11)3-8(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m1/s1

InChI Key

CGEDBZFUEIBKHW-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=CN=C1[C@@H](CC(=O)O)N)Br

Canonical SMILES

CC1=CC(=CN=C1C(CC(=O)O)N)Br

Origin of Product

United States

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